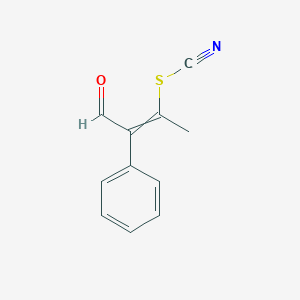![molecular formula C11H9ClN2O B14280667 [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol CAS No. 138222-16-9](/img/structure/B14280667.png)
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the pyrimidine ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol typically involves the reaction of 4-chlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 6-(4-chlorophenyl)pyrimidin-4-yl aldehyde or 6-(4-chlorophenyl)pyrimidin-4-yl carboxylic acid.
Aplicaciones Científicas De Investigación
[6-(4-Chlorophenyl)pyrimidin-4-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(4-Bromophenyl)pyrimidin-4-yl]methanol: Similar structure with a bromine atom instead of chlorine.
6-(4-Fluorophenyl)pyrimidin-4-yl]methanol: Similar structure with a fluorine atom instead of chlorine.
6-(4-Methylphenyl)pyrimidin-4-yl]methanol: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in [6-(4-Chlorophenyl)pyrimidin-4-yl]methanol imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable compound for various synthetic applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, distinguish it from other similar compounds.
Propiedades
Número CAS |
138222-16-9 |
|---|---|
Fórmula molecular |
C11H9ClN2O |
Peso molecular |
220.65 g/mol |
Nombre IUPAC |
[6-(4-chlorophenyl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-9-3-1-8(2-4-9)11-5-10(6-15)13-7-14-11/h1-5,7,15H,6H2 |
Clave InChI |
XTHBEPOGBASANN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NC(=C2)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
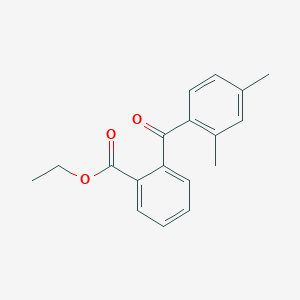

![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)

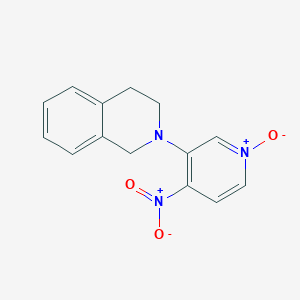
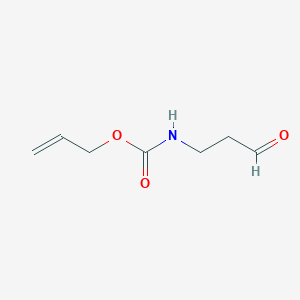
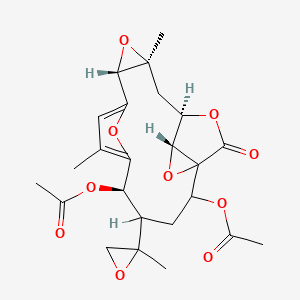
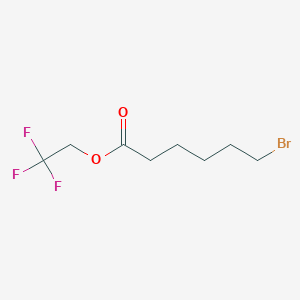
![methyl (1R,3S)-3-[(Z)-2-(4-fluorophenyl)oct-1-en-3-ynyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14280653.png)
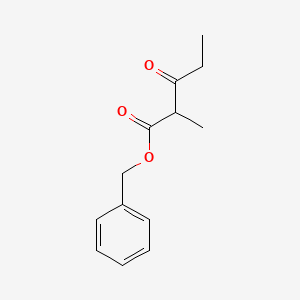
![2-[(E)-(4-Bromophenyl)diazenyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14280663.png)
